6-Bromoimidazo[1,2-b]pyridazine;hydrobromide
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Overview
Description
6-Bromoimidazo[1,2-b]pyridazine;hydrobromide is a chemical compound with the molecular formula C6H4BrN3·HBr It is a derivative of imidazo[1,2-b]pyridazine, a fused bicyclic heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-b]pyridazine;hydrobromide typically involves the reaction of 3-amino-6-bromopyridazine with chloroacetaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is isolated as a hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-b]pyridazine;hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Cyclization Reactions: It can form additional fused ring systems through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Scientific Research Applications
6-Bromoimidazo[1,2-b]pyridazine;hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-b]pyridazine;hydrobromide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Another brominated imidazo compound with similar structural features.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: A related compound with both bromine and chlorine substituents.
Uniqueness
6-Bromoimidazo[1,2-b]pyridazine;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This unique structure can impart distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it an important building block for the synthesis of new materials and therapeutic agents. Further research is needed to fully understand its mechanism of action and to explore its potential in different applications.
Biological Activity
6-Bromoimidazo[1,2-b]pyridazine;hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound has the molecular formula C6H4BrN3 and is characterized by the presence of a bromine atom in the imidazo ring. The synthesis typically involves the reaction of 3-amino-6-bromopyridazine with chloroacetaldehyde under specific conditions, leading to the formation of the desired hydrobromide salt.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biological processes.
Inhibition Studies
Recent studies have highlighted its potential as an inhibitor of FLT3 kinase, which is significant in acute myeloid leukemia (AML). Compounds similar to 6-Bromoimidazo[1,2-b]pyridazine have shown varying degrees of inhibition against FLT3-ITD mutations, which are associated with poor prognosis in AML patients .
Study on Antiproliferative Activity
In an evaluation of imidazo[1,2-b]pyridazine derivatives, compounds were assessed for their binding affinity to amyloid plaques. The study demonstrated that certain derivatives exhibited promising antiproliferative activities against cancer cell lines, indicating potential therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of imidazo derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, derivatives with additional functional groups showed improved inhibitory effects against various cancer cell lines compared to their parent compounds .
Comparative Analysis with Similar Compounds
Compound Name | Activity Type | Key Findings |
---|---|---|
6-Bromoimidazo[1,2-a]pyridine | Antimicrobial | Significant activity against multidrug-resistant TB |
3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Anticancer | Moderate potency against tested kinases |
The comparison highlights that while similar compounds exhibit various biological activities, this compound's unique structure may confer distinct properties that warrant further investigation.
Applications in Medicinal Chemistry
The compound serves as a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents. Its ability to modulate enzyme activity makes it a candidate for developing drugs targeting specific pathways involved in diseases such as cancer and leukemia .
Properties
IUPAC Name |
6-bromoimidazo[1,2-b]pyridazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3.BrH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUPIZONOCTFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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